molecular formula C6H9N3OS B13998522 n'-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide CAS No. 17574-13-9

n'-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide

Cat. No.: B13998522
CAS No.: 17574-13-9
M. Wt: 171.22 g/mol
InChI Key: DVAAYHDRNNRTOM-UHFFFAOYSA-N
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Description

N’-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms.

Chemical Reactions Analysis

N’-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

N’-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug. What sets N’-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide apart is its unique combination of the thiazole ring with the acetohydrazide moiety, which may confer distinct biological activities and chemical reactivity.

Properties

CAS No.

17574-13-9

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

N'-(4-methyl-1,3-thiazol-2-yl)acetohydrazide

InChI

InChI=1S/C6H9N3OS/c1-4-3-11-6(7-4)9-8-5(2)10/h3H,1-2H3,(H,7,9)(H,8,10)

InChI Key

DVAAYHDRNNRTOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NNC(=O)C

Origin of Product

United States

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